Apalcillin(1-)
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Description
Apalcillin(1-) is a penicillinate anion. It is a conjugate base of an apalcillin.
Scientific Research Applications
1. Biliary Tract Infections Treatment
- Apalcillin has shown effectiveness in treating serious biliary tract infections. In a study, it was administered to patients with notable therapeutic responses and without observed side effects or abnormalities in laboratory findings (Mishima, Ohta, Kitagawa, & Harada, 1979).
2. Pharmacokinetics and Linearity
- Research on the pharmacokinetics of Apalcillin indicates its linearity in response to increasing dosages, with a study showing good correlation between serum concentrations and administered doses across a range of 500 to 3000 mg. Urinary excretion was consistent, suggesting linear pharmacokinetics unaffected by dosage increases (Akbaraly, Brachet-Liermain, Quentin, Heinzel, Guyot, Coux, Auzerie, & Bébéar, 1984).
3. Antibacterial Activity and Spectrum
- Apalcillin exhibits significant antibacterial activity against various gram-negative and gram-positive bacterial isolates. Studies compared its activity with other penicillins and cephalosporins, highlighting its potency against organisms like Pseudomonas aeruginosa and Acinetobacter spp. (Neu & Labthavikul, 1982).
4. Meningeal Penetration
- In studies evaluating the meningeal penetration of Apalcillin, it was found that penetration levels were low in subjects without meningitis. However, in cases of meningitis, particularly when the spinal fluid albumin level exceeded 0.60 g/l, Apalcillin levels varied significantly, suggesting its potential for treating meningitis due to sensitive bacteria (Raoult, Gallias, Casanova, Bedjaoui, Akbaraly, & Auzerie, 1985).
5. Activity Against Anaerobic Bacteria
- Apalcillin's activity was evaluated against various strains of anaerobic bacteria, demonstrating comparable activity to piperacillin and inhibiting a significant percentage of anaerobes, including the Bacteroides fragilis group and other non-sporeforming gram-positive rods (Wexler, Carter, Harris, & Finegold, 1984).
6. Comparative Studies with Other Antibiotics
- Comparative studies have been conducted to assess Apalcillin's effectiveness in relation to other antibiotics like carbenicillin and ticarcillin. These studies highlight Apalcillin's superior activity against specific pathogens such as Enterobacteriaceae and Acinetobacter, offering an insight into its potential clinical applications (Quentin, Sageaux, Bébéar, & Latrille, 1983).
Properties
Molecular Formula |
C25H22N5O6S- |
---|---|
Molecular Weight |
520.5 g/mol |
IUPAC Name |
(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[[(2R)-2-[(4-oxo-1H-1,5-naphthyridine-3-carbonyl)amino]-2-phenylacetyl]amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C25H23N5O6S/c1-25(2)19(24(35)36)30-22(34)17(23(30)37-25)29-21(33)15(12-7-4-3-5-8-12)28-20(32)13-11-27-14-9-6-10-26-16(14)18(13)31/h3-11,15,17,19,23H,1-2H3,(H,27,31)(H,28,32)(H,29,33)(H,35,36)/p-1/t15-,17-,19+,23-/m1/s1 |
InChI Key |
XMQVYNAURODYCQ-SLFBBCNNSA-M |
Isomeric SMILES |
CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C |
Canonical SMILES |
CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)C4=CNC5=C(C4=O)N=CC=C5)C(=O)[O-])C |
Origin of Product |
United States |
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